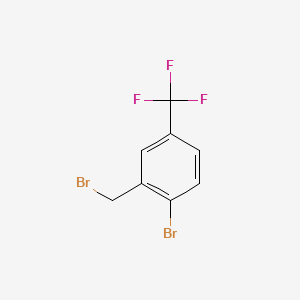

2-Bromo-5-(trifluoromethyl)benzyl bromide

Descripción general

Descripción

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving bromination and trifluoromethyl groups are discussed. For instance, benzylic brominations with N-Bromosuccinimide in (trifluoromethyl)benzene are described, indicating the relevance of bromination reactions in the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of related compounds involves various bromination techniques. For example, benzyltrimethylammonium tribromide is used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles . Another synthesis method involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, leading to the formation of a bismuth compound with high yield . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicates the presence of rotational isomers, which are relevant to the steric considerations in the synthesis of brominated compounds .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of brominated compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is established by single-crystal X-ray diffraction analysis, providing detailed geometric parameters .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. The conversion of aryl bromides to aryllithium is reported, which is a key step in many organometallic syntheses . The synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions with various organometallic intermediates demonstrate the versatility of brominated compounds in synthesis . Additionally, the bromination of benzylidene 2-pyridylhydrazone leads to the formation of a bromopyridylium compound, showcasing the electrophilic nature of bromine in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and indicates the presence of steric hindrance . The crystallographic characteristics of compounds, such as bond lengths and angles, provide insight into the physical properties of these materials . The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also highlights the importance of solvent interactions in the crystallization process .

Aplicaciones Científicas De Investigación

Solvolytic Reactivities and YBnBr Scale

The solvolysis of related benzylic bromides, including compounds similar to 2-Bromo-5-(trifluoromethyl)benzyl bromide, has been studied, revealing significant deviations from expected reactivity patterns. This led to the establishment of a new Y scale, YBnBr, for correlating the solvolytic reactivities of benzylic bromides, highlighting the role of solvent assistance in these reactions (Liu & Sheu, 1991).

Nucleophilic Trifluoromethylation Reactions

Research has shown that nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with aryl, allyl, benzyl, and alkyl halides, including compounds analogous to 2-Bromo-5-(trifluoromethyl)benzyl bromide, can be efficiently carried out in ionic liquids, demonstrating their potential as alternative solvents for such reactions (Kim & Shreeve, 2004).

Dendritic Macromolecules Synthesis

The compound has been utilized in the novel convergent growth approach to dendritic macromolecules. The synthesis involves condensing benzylic bromide with phenolic groups under phase-transfer conditions, highlighting its utility in creating hyperbranched macromolecules (Hawker & Fréchet, 1990).

Chemoselective Trifluoromethylation

Copper-mediated chemoselective trifluoromethylation at the benzylic position using electrophilic trifluoromethylating reagents has been successfully applied to a variety of benzyl bromides. This method facilitates the rapid creation of structurally diverse medicinal candidates in drug discovery (Kawai et al., 2011).

Carbene-Catalyzed Reductive Coupling

The compound and related benzyl bromides have been used as substrates in carbene-catalyzed reductive coupling reactions. These reactions involve single-electron-transfer processes, demonstrating the versatility of benzyl bromides in radical and organocatalytic transformations (Li et al., 2016).

Multi-Coupling in Organometallic Synthesis

Benzylic zinc reagents, which can be derived from compounds like 2-Bromo-5-(trifluoromethyl)benzyl bromide, are effective in multi-coupling reactions with aryl iodides and arylzinc bromides. This methodology is particularly relevant for applications in combinatorial chemistry (Rottländer & Knochel, 1997).

Benzylic Brominations

Benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene, involving compounds akin to 2-Bromo-5-(trifluoromethyl)benzyl bromide, have been performed under photochemical activation. This method offers a cleaner and high-yielding alternative to traditional solvents (Suarez et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)benzyl bromide | |

CAS RN |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)